Spiro-cyclopropane vs. Spiro-cyclobutane Cytotoxicity in Illudin Analogues: >4-Fold IC50 Advantage for Cyclopropane-Containing Congeners
In a direct head-to-head comparison of illudin analogues, compound 5 (containing a spiro-cyclopropane moiety accessible from 1,1-diacetylcyclopropane) exhibited IC50 values of 58.8 µM (2 h) and 50.6 µM (6 h) against MV522 lung cancer cells, while compound 6 (spiro-cyclobutane replacement) showed IC50 >400 µM—a greater than 4-fold loss of potency [1]. Against HL60 myeloid leukemia cells, the cyclopropane-containing analogue 5 maintained IC50 values of 28.0 µM (2 h) and 15.8 µM (6 h), whereas the cyclobutane analogue 6 reached only 49 µM and 12.8 µM respectively at equivalent time points, with the 2 h exposure revealing a more pronounced selectivity gap [1]. The authors concluded that 'replacement of the cyclopropane by a cyclobutane moiety reduced the high cytotoxicity of acylfulvenes,' directly attributing differential activity to the spiro-cyclopropane substructure [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) in human cancer cell lines |
|---|---|
| Target Compound Data | Spiro-cyclopropane analogue 5: IC50 = 58.8 µM (2 h) / 50.6 µM (6 h) in MV522 lung; 28.0 µM (2 h) / 15.8 µM (6 h) in HL60 myeloid |
| Comparator Or Baseline | Spiro-cyclobutane analogue 6: IC50 >400 µM in MV522; 49 µM (2 h) / 12.8 µM (6 h) in HL60 |
| Quantified Difference | >4-fold reduced MV522 potency; ~1.75-fold reduced HL60 potency (2 h exposure) |
| Conditions | MV522 human lung carcinoma, HL60 human myeloid leukemia; 2 h and 6 h drug exposure; IC50 determined by MTT assay |
Why This Matters
Procurement of 1,1-diacetylcyclopropane rather than 1,1-diacetylcyclobutane is essential for any medicinal chemistry program targeting illudin-class alkylating agents, as the spiro-cyclopropane architecture is a prerequisite for clinically relevant cytotoxicity.
- [1] McMorris, T. C.; Cong, Q.; Kelner, M. J. Structure–Activity Relationship Studies of Illudins: Analogues Possessing a Spiro-cyclobutane Ring. J. Org. Chem. 2003, 68 (25), 9648–9653. DOI: 10.1021/jo0346499. (Table 1: IC50 values for compounds 5 and 6 in MV522 and HL60 cell lines.) View Source
